
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chlorinated benzene ring, a sulfonamide group, and a hydroxy-phenylpropyl moiety
作用機序
Target of Action
The primary target of 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment, which is crucial for tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting CA IX, the compound disrupts this metabolic shift, leading to a decrease in tumor cell proliferation .
Result of Action
The compound has shown significant anti-proliferative activity against certain cancer cell lines . For instance, it has demonstrated a potent inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .
生化学分析
Biochemical Properties
3-Chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH and promoting tumor growth under hypoxic conditions . The compound interacts with CA IX by binding to its active site, thereby inhibiting its activity and disrupting the tumor’s ability to manage pH levels effectively . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, particularly those of breast cancer lines such as MDA-MB-231 and MCF-7, the compound induces apoptosis and inhibits proliferation . It affects cell signaling pathways by modulating the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it impacts cellular metabolism by inhibiting CA IX, leading to a decrease in anaerobic glycolysis and an increase in oxidative stress within the tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of CA IX, it prevents the enzyme from catalyzing the reversible hydration of carbon dioxide, a critical reaction for maintaining pH balance in cancer cells . This inhibition leads to an accumulation of acidic byproducts, disrupting cellular homeostasis and promoting cell death. Additionally, the compound may influence gene expression by modulating transcription factors involved in stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme pH conditions . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CA IX and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings underscore the importance of careful dosage optimization in potential clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a CA IX inhibitor. It interacts with enzymes and cofactors involved in carbon dioxide hydration and pH regulation . The inhibition of CA IX by the compound leads to alterations in metabolic flux, particularly in pathways associated with anaerobic glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells, particularly in hypoxic tumor regions where CA IX is overexpressed . This selective distribution enhances its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of target cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it needs to access the active site of CA IX and other molecular targets to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of a benzene ring to introduce the chlorine atom. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the addition of the hydroxy-phenylpropyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 3-chloro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide
- 3-chloro-N-(2-hydroxy-2-ethylpropyl)benzenesulfonamide
- 3-chloro-N-(2-hydroxy-2-isopropylpropyl)benzenesulfonamide
Uniqueness
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. The phenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with aromatic amino acids in proteins, making it distinct from its analogs.
特性
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-15(18,12-6-3-2-4-7-12)11-17-21(19,20)14-9-5-8-13(16)10-14/h2-10,17-18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVLBCNFSUISKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
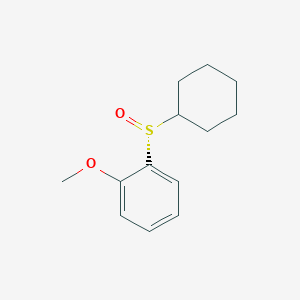
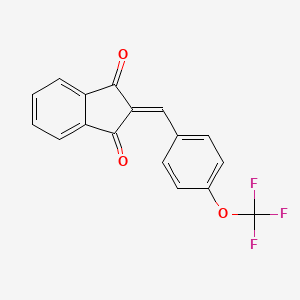
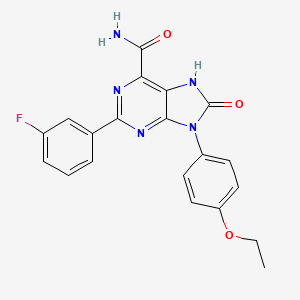
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
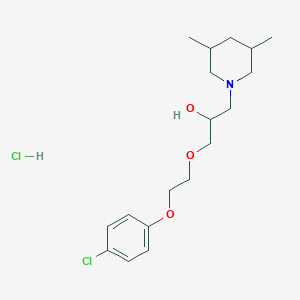

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2886782.png)
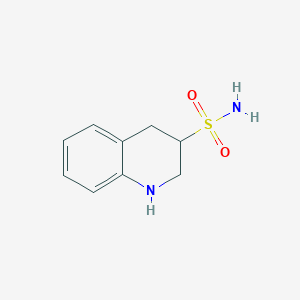
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
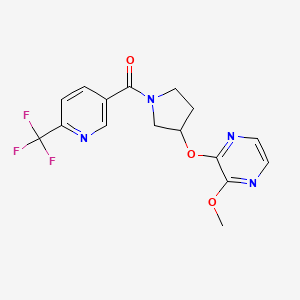
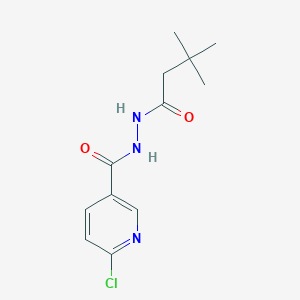
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)
